molecular formula C6H7ClO3 B3264594 2-Chloroacetyl butyrolactone CAS No. 393781-54-9

2-Chloroacetyl butyrolactone

Cat. No.: B3264594
CAS No.: 393781-54-9
M. Wt: 162.57 g/mol
InChI Key: OXSGDNOEYIMBQS-UHFFFAOYSA-N
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Description

2-Chloroacetyl butyrolactone is an organic compound with the molecular formula C6H7ClO3. It is a derivative of butyrolactone, featuring a chloroacetyl group attached to the lactone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroacetyl butyrolactone can be synthesized through the reaction of butyrolactone with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to achieve the required quality standards for commercial use .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroacetyl butyrolactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction with sodium borohydride can produce an alcohol .

Scientific Research Applications

2-Chloroacetyl butyrolactone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloroacetyl butyrolactone involves its interaction with nucleophiles, leading to the formation of various derivatives. The chloroacetyl group is reactive and can undergo substitution reactions with different nucleophiles, resulting in the formation of new chemical bonds and products. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

3-(2-chloroacetyl)oxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO3/c7-3-5(8)4-1-2-10-6(4)9/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSGDNOEYIMBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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